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molecular formula C6H4Cl2S B8690925 4-Chlorobenzenesulfenylchloride CAS No. 933-01-7

4-Chlorobenzenesulfenylchloride

Cat. No. B8690925
M. Wt: 179.07 g/mol
InChI Key: WVTOJNFZIVWNIY-UHFFFAOYSA-N
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Patent
US08710210B2

Procedure details

A solution of 4-chlorothiophenol, 1 (20.15 g, 0.139 mol) in 170 mL of anhydrous carbon tetrachloride was placed in a 0.5 L 3-neck round bottom flask equipped with a magnetic stirrer, thermocouple, addition funnel, nitrogen line, heating mantle, condenser and caustic scrubber to absorb acidic gases (SO2 and HCl). A catalytic amount of pyridine (3 mL) was added to the solution, and the flask's content was chilled to ˜10° C. Sulfuryl chloride (55.2 g, 0.409 mol) was slowly added to the solution of 1, and the reaction mixture was gently refluxed for 3 hours. The resulting red solution was cooled to room temperature, quickly filtered through glass wool, and concentrated by rotary evaporation to yield 23 g of 4-chlorobenzene sulfenyl chloride, 2 as a viscous red oil. This crude material was used immediately for preparation of 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
20.15 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.S(Cl)([Cl:12])(=O)=O>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][Cl:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
1
Quantity
20.15 g
Type
reactant
Smiles
Name
Quantity
170 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
55.2 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
thermocouple, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
nitrogen line, heating mantle, condenser and caustic scrubber
CUSTOM
Type
CUSTOM
Details
to absorb acidic gases (SO2 and HCl)
ADDITION
Type
ADDITION
Details
A catalytic amount of pyridine (3 mL) was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was gently refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting red solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
quickly filtered through glass wool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SCl
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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